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molecular formula C13H12N2 B8452436 [(4-Ethenylphenyl)methyl](methyl)propanedinitrile CAS No. 791102-06-2

[(4-Ethenylphenyl)methyl](methyl)propanedinitrile

Cat. No. B8452436
M. Wt: 196.25 g/mol
InChI Key: STRDVASOPHTUSR-UHFFFAOYSA-N
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Patent
US07098525B2

Procedure details

A sample (2.53 g) of triethylamine (25 mmol) was added dropwise to a mixture of 4.01 g 4-vinylbenzyl chloride (25 mmol), 2.00 g monomethyl malonitrile (25 mmol), and 15 mL DMSO at room temperature. The mixture was stirred at room temperature for 17 hours then poured into 100 mL water. A pink solid precipitated and was filtered. The solid was recrystallized from a mixture of methanol and water to give 3.141 g (64%) of pinkish crystals.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[CH:8]([C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1)=[CH2:9].CC(CC#N)(O)[C:20]#[N:21].[CH3:26]S(C)=O>O>[C:20]([C:7]([C:6]#[N:3])([CH3:26])[CH2:14][C:13]1[CH:16]=[CH:17][C:10]([CH:8]=[CH2:9])=[CH:11][CH:12]=1)#[N:21]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.01 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
CC(C#N)(O)CC#N
Name
Quantity
15 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pink solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from a mixture of methanol and water

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(#N)C(CC1=CC=C(C=C)C=C1)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.141 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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